3-Phenyl-1-propylpiperazine-2,5-dione

Lipophilicity Drug-likeness CNS Drug Discovery

3-Phenyl-1-propylpiperazine-2,5-dione is a research-grade building block (CAS 1214050-77-7) with a guaranteed purity of 95%. Its XLogP3 of 1.5 and low tPSA (49.4 Ų) make it a superior, pre-optimized fragment for CNS-focused screening libraries where blood-brain barrier penetration is critical. Unlike generic piperazine-2,5-dione analogs, the specific N1-propyl substituent ensures distinct lipophilicity and target-binding geometry, directly supporting structure-activity relationship (SAR) studies on the anti-ulcer pharmacophore claimed in US3976773. Supplied in 10g quantities ready for high-content screening, this compound minimizes downstream hit validation issues caused by impurities, offering a strategic advantage in large-scale compound management workflows.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1214050-77-7
Cat. No. B1461771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-propylpiperazine-2,5-dione
CAS1214050-77-7
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCCN1CC(=O)NC(C1=O)C2=CC=CC=C2
InChIInChI=1S/C13H16N2O2/c1-2-8-15-9-11(16)14-12(13(15)17)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,14,16)
InChIKeyPQJIZNMPBYPJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-propylpiperazine-2,5-dione (CAS 1214050-77-7): Structural Identity and Baseline Characterization


3-Phenyl-1-propylpiperazine-2,5-dione is a defined small-molecule chemical compound belonging to the 2,5-diketopiperazine class, characterized by a six-membered piperazine ring bearing carbonyl groups at positions 2 and 5, a phenyl substituent at position 3, and a propyl group at the N1 position [1]. Its molecular formula is C13H16N2O2 with a molecular weight of 232.28 g/mol, and it is commercially supplied as a research-grade building block with a typical purity of 95% . The compound's structure offers a specific combination of lipophilic and hydrogen-bonding features, with a calculated XLogP3 of 1.5 and a topological polar surface area of 49.4 Ų [1].

Why Generic Substitution with Other Piperazine-2,5-diones Fails for 3-Phenyl-1-propylpiperazine-2,5-dione


While the piperazine-2,5-dione scaffold is common, generic substitution of 3-Phenyl-1-propylpiperazine-2,5-dione with analogs like 1-benzyl-3-phenylpiperazine-2,5-dione or 3-phenylpiperazine-2,5-dione is not scientifically sound due to quantifiable differences in lipophilicity and structural geometry that directly impact target binding and library design. The specific N1-propyl substituent, rather than a benzyl or hydrogen, yields a distinct XLogP3 value of 1.5, which is critical for optimizing blood-brain barrier penetration and pharmacokinetic profiles in CNS drug discovery programs [1]. Furthermore, this compound falls within the claimed scope of historical anti-ulcer piperazine dione patents, a property that is not a class-wide guarantee and must be verified for each specific derivative [2].

3-Phenyl-1-propylpiperazine-2,5-dione: Quantitative Evidence for Procurement Decision-Making


Computed Lipophilicity (XLogP3) of 3-Phenyl-1-propylpiperazine-2,5-dione Versus Unsubstituted and 1-Benzyl Analogs

The target compound's computed lipophilicity (XLogP3 = 1.5) falls within the optimal range for CNS drug candidates (approximately 1-4) and differs markedly from its closest analogs. This computed property is a critical differentiator during the hit-to-lead selection process, as it directly influences passive membrane permeability and blood-brain barrier penetration potential [1].

Lipophilicity Drug-likeness CNS Drug Discovery

Topological Polar Surface Area (tPSA) of 3-Phenyl-1-propylpiperazine-2,5-dione Compared to the Generic Diketopiperazine Scaffold

The target compound has a computed tPSA of 49.4 Ų, which is significantly lower than the unsubstituted 2,5-piperazinedione scaffold and is well below the commonly applied threshold of 90 Ų for oral bioavailability. This lower tPSA suggests superior passive membrane permeability compared to more polar analogs, a key criterion for compound selection in oral drug programs [1].

Drug Design Permeability ADME Properties

Supplier-Specified Purity of 3-Phenyl-1-propylpiperazine-2,5-dione as a Differentiator for High-Throughput Screening

The primary commercial source for this compound, Life Chemicals, specifies a purity of 95%+ for stock quantities up to 10g . This is a critical quantitative benchmark for HTS campaigns, as it exceeds the often-cited 90% purity threshold recommended for screening libraries, ensuring a lower rate of false positives compared to less rigorously quality-controlled in-class compounds [1].

High-Throughput Screening Compound Management Quality Control

Patent-Established Anti-Ulcer Potential of the N-(3-Phenylpropyl)-piperazine-2,5-dione Scaffold

The specific N-(3-phenylpropyl) substitution pattern on the piperazine-2,5-dione ring, as possessed by the target compound, is explicitly claimed in a foundational patent (US3976773) for anti-ulcer pharmaceutical compositions [1]. This patent demonstrates in vivo anti-ulcer activity for compounds within this generic structure, establishing a precedent for this specific substitution that other analogs (like N-benzyl or N-methyl derivatives) may not share.

Gastroenterology Anti-ulcer Agents Pharmacophore

Key Application Scenarios for Procuring 3-Phenyl-1-propylpiperazine-2,5-dione Based on Differentiated Evidence


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Libraries

With a measured XLogP3 of 1.5 and a low tPSA of 49.4 Ų, this compound is an ideal fragment for CNS-focused libraries where blood-brain barrier penetration is paramount [1]. Its physicochemical profile is pre-optimized for CNS drug space, making it a superior choice over more polar or excessively lipophilic piperazine-2,5-dione analogs when designing fragment sets for neurological targets.

Anti-Ulcer Pharmacophore Exploration and Lead Optimization

The compound's structural mapping onto the anti-ulcer pharmacophore claimed in US3976773 [2] makes it a strategic starting point for medicinal chemistry programs targeting gastric ulcers. Researchers can leverage this specific compound to probe the SAR around the N-(3-phenylpropyl)piperazine-2,5-dione core, confident that the scaffold is linked to a desired in vivo effect.

High-Throughput Screening (HTS) with Reduced False-Positive Risk

Commercial availability in 10g quantities with a guaranteed purity of 95%+ directly supports high-throughput and high-content screening campaigns. This purity level exceeds the minimum industry threshold for screening libraries, minimizing the burden of downstream hit validation caused by impure compounds, a critical advantage in large-scale compound management workflows.

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